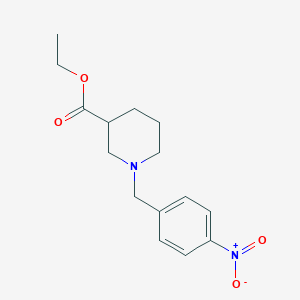
ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate, also known as NBOMe, is a synthetic compound that belongs to the phenethylamine family. It is a potent hallucinogenic drug that has gained popularity in recent years due to its ability to induce intense psychedelic experiences. While NBOMe has been used recreationally, it also has potential scientific research applications, particularly in the study of neurological disorders.
作用機序
Ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. By binding to this receptor, ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate alters the activity of neurons in the brain, leading to the psychedelic effects it is known for.
Biochemical and Physiological Effects:
ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate has been shown to induce a range of biochemical and physiological effects, including altered sensory perception, changes in mood and thought patterns, and increased heart rate and blood pressure. These effects are thought to be due to the drug's interaction with serotonin receptors in the brain.
実験室実験の利点と制限
One advantage of using ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate in scientific research is its potency. It is a highly potent compound that can induce powerful psychedelic experiences at low doses, making it useful for studying the effects of serotonin receptor activation. However, its potency also presents a limitation, as it can be difficult to control the dosage and ensure consistent effects across subjects.
将来の方向性
There are several potential future directions for research on ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate. One area of interest is the development of new treatments for neurological disorders based on the drug's mechanism of action. Another potential direction is the study of the long-term effects of ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate use, particularly in relation to mental health outcomes. Additionally, researchers could investigate the use of ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate as a tool for studying the brain's serotonin system and its role in various physiological and psychological processes.
合成法
The synthesis of ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate involves the reaction of piperidine with ethyl 4-nitrobenzoate in the presence of a reducing agent such as sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
Ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate has potential applications in scientific research, particularly in the study of neurological disorders such as schizophrenia and depression. It has been shown to interact with serotonin receptors in the brain, which are implicated in these disorders. ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate could be used to study the mechanism of action of these receptors and develop new treatments for these conditions.
特性
IUPAC Name |
ethyl 1-[(4-nitrophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-15(18)13-4-3-9-16(11-13)10-12-5-7-14(8-6-12)17(19)20/h5-8,13H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLDOLMDLMVMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5197341.png)
![2,2'-[1,2-ethanediylbis(thio)]bis[N-(1-phenylethyl)acetamide]](/img/structure/B5197347.png)
![2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]imidazo[1,2-a]pyridine](/img/structure/B5197353.png)
![6-benzylidene-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5197359.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5197385.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5197391.png)

![methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate](/img/structure/B5197411.png)
![5-[4-(diethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5197414.png)

